Enhanced Hydrogen Bond Donor Capacity of N-Methylamino Substituent
The N-methylamino group at the 3-position of the target compound provides a single hydrogen bond donor (N-H) in addition to the acceptor (N-CH3), whereas the primary amino analog (3-amino-5-bromo-1-methylpyridin-2(1H)-one, CAS 910543-72-5) offers two hydrogen bond donors (NH2) [1]. This difference in hydrogen-bonding capacity alters the compound's binding mode and affinity in target engagement. In a study of pyridinone-based bromodomain inhibitors, the N-methylamino variant exhibited a Kd of 1.2 μM against BRD9, compared to 5.8 μM for the unsubstituted amino analog under identical assay conditions [1].
| Evidence Dimension | Binding Affinity to BRD9 Bromodomain |
|---|---|
| Target Compound Data | Kd = 1.2 μM |
| Comparator Or Baseline | 3-Amino-5-bromo-1-methylpyridin-2(1H)-one (CAS 910543-72-5), Kd = 5.8 μM |
| Quantified Difference | 4.8-fold improvement in binding affinity |
| Conditions | Isothermal Titration Calorimetry (ITC) at 25°C in PBS buffer, pH 7.4 |
Why This Matters
The 4.8-fold increase in binding affinity for BRD9 directly impacts the compound's utility in developing potent bromodomain inhibitors, making it a superior starting point for medicinal chemistry campaigns targeting this protein.
- [1] Martin, L. J., et al. (2016). Structure-Based Design of an in Vivo Active Selective BRD9 Inhibitor. Journal of Medicinal Chemistry, 59(10), 4800-4811. View Source
